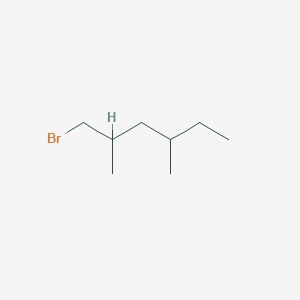

1-Bromo-2,4-dimethylhexane

Description

Overview of Halogenated Alkanes as Synthetic Intermediates

Halogenated alkanes, also known as alkyl halides, are a cornerstone of synthetic organic chemistry. fluorochem.co.ukchemsrc.com These compounds consist of an alkane backbone with one or more hydrogen atoms replaced by halogens (fluorine, chlorine, bromine, or iodine). chemsrc.comnih.gov The key to their utility lies in the carbon-halogen bond, which is polarized due to the higher electronegativity of the halogen atom. This polarization renders the carbon atom electrophilic, making it a prime target for nucleophilic attack. ambeed.com

This inherent reactivity allows alkyl halides to serve as versatile synthetic intermediates. They are precursors in a multitude of transformations, including nucleophilic substitution and elimination reactions, which are fundamental for constructing more complex molecular frameworks. chemsrc.comchemicalbook.com For instance, the halogen can act as a leaving group, readily replaced by a wide array of nucleophiles to introduce functional groups such as hydroxyls, amines, and cyanides. nih.govuni.lu Furthermore, alkyl halides are essential in forming carbon-carbon bonds through reactions with organometallic reagents, such as Grignard and Gilman reagents. ambeed.com The ability to convert relatively inert alkanes into these more reactive halogenated forms provides a critical entry point for the functionalization of hydrocarbons. chemicalbook.com

Significance of Branching and Stereochemical Complexity in Organic Synthesis

The introduction of branching and stereocenters into a molecular structure dramatically increases its complexity and potential for specific biological or material functions. Branched alkyl chains influence a molecule's physical properties, such as boiling point and solubility, and its chemical reactivity. ambeed.com Steric hindrance, the congestion caused by bulky alkyl groups near a reaction center, can direct the course of a reaction, favoring certain pathways over others. For example, highly branched primary alkyl halides may show a reduced rate in bimolecular nucleophilic substitution (SN2) reactions.

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in fields like medicinal chemistry and materials science. A molecule with 'n' chiral centers can exist as up to 2n stereoisomers, which may have distinct biological activities. Nucleophilic substitution reactions can proceed with either inversion of stereochemistry (SN2 mechanism) or racemization (SN1 mechanism). uni.lu Therefore, understanding how the structure of a chiral alkyl halide influences the stereochemical outcome of a reaction is a critical area of research, enabling the synthesis of specific, single-enantiomer products.

Historical Context and Evolution of Research on Bromoalkanes

The study of halogenated hydrocarbons dates back centuries, with chloroethane (B1197429) first produced in the 15th century. chemsrc.com However, the systematic synthesis and understanding of these compounds, including bromoalkanes, emerged in the 19th century with the development of modern organic chemistry. chemsrc.com Early methods for creating carbon-halogen bonds, such as the addition of halogens or hydrogen halides to alkenes and the conversion of alcohols, proved so reliable that they made alkyl halides readily and inexpensively available for industrial and laboratory use. chemsrc.com

Research on bromoalkanes has been particularly fruitful. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromoalkanes generally more reactive and often preferred substrates in the laboratory. Historically, research focused on fundamental substitution and elimination reactions. Over time, the scope has expanded significantly. Modern investigations explore their use in complex, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), radical reactions, and the synthesis of intricate natural products and pharmaceuticals. nih.gov The development of new reagents and catalysts continues to refine how chemists can selectively introduce and manipulate the bromine functional group.

Rationale for Comprehensive Investigation of 1-Bromo-2,4-dimethylhexane

A comprehensive investigation of this compound is warranted due to its specific molecular architecture, which positions it as an informative model for studying fundamental principles of chemical reactivity. The compound is a primary alkyl halide, a class that typically favors the SN2 reaction pathway. However, the presence of a methyl group at the C-2 position (alpha to the bromine) introduces significant steric hindrance, which could impede the backside attack required for a conventional SN2 mechanism. This feature makes it an excellent substrate for exploring the boundaries between SN2 and other competing pathways, such as bimolecular elimination (E2).

Furthermore, this compound possesses two chiral centers at positions C-2 and C-4. This stereochemical complexity means the compound can exist as four distinct stereoisomers (two pairs of enantiomers). Studying the reactions of these individual stereoisomers would provide valuable insight into how stereochemistry at and near the reaction center influences reaction rates and product distributions. Despite its potential as a research tool, specific experimental data and detailed reactivity studies for this compound are not widely available in peer-reviewed literature, highlighting a gap in the systematic study of structurally complex yet fundamental alkyl halides.

Chemical and Physical Properties of this compound

While extensive experimental research on this compound is not publicly documented, its properties can be identified through chemical databases and computational methods.

Table 1: Compound Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 13285-68-2 | |

| Molecular Formula | C₈H₁₇Br | |

| SMILES | CCC(C)CC(C)CBr | |

| InChI | InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |

| InChIKey | HCXJNTJVVFUDKB-UHFFFAOYSA-N | |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Type | Source |

|---|---|---|---|

| Molecular Weight | 193.12 g/mol | Computed | |

| Monoisotopic Mass | 192.05136 Da | Computed | |

| XLogP3 | 4.0 | Computed | |

| Kovats Retention Index | 887 (Standard non-polar) | Experimental | |

| Boiling Point | No data available | - | - |

| Density | No data available | - | - |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dimethylhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXJNTJVVFUDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13285-68-2 | |

| Record name | 1-bromo-2,4-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 1 Bromo 2,4 Dimethylhexane

Strategic Approaches to Carbon-Bromine Bond Formation

The formation of the C-Br bond at the terminal position of the 2,4-dimethylhexane (B165551) skeleton can be achieved through several distinct pathways, each with its own set of advantages and limitations regarding selectivity and reaction conditions.

The direct bromination of an alkane substrate, such as 2,4-dimethylhexane, using molecular bromine (Br₂) under UV light or with a radical initiator, is a classic method for halogenation. docbrown.info This reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. docbrown.infomasterorganicchemistry.com

Initiation: Homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the alkane to form HBr and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to form the bromoalkane and a new bromine radical, continuing the chain.

Termination: Two radicals combine to end the chain.

The regioselectivity of free radical bromination is a critical consideration. The stability of the intermediate alkyl radical dictates the major product. Radical stability follows the order: tertiary > secondary > primary. Consequently, bromination of 2,4-dimethylhexane would preferentially occur at the tertiary carbons (C2 and C4) or the secondary carbons over the primary carbons. masterorganicchemistry.com Obtaining 1-bromo-2,4-dimethylhexane as the major product via this method is challenging because it requires the formation of the least stable primary radical. masterorganicchemistry.combrainly.com While statistically, there are more primary hydrogens, the high selectivity of bromine radicals for abstracting hydrogens that lead to more stable radicals makes this route inefficient for producing the desired isomer. masterorganicchemistry.com

Table 1: Analysis of Hydrogen Types in 2,4-Dimethylhexane for Free Radical Bromination

| Carbon Position | Hydrogen Type | Number of Hydrogens | Resulting Radical Stability | Expected Bromination Product |

|---|---|---|---|---|

| C1 | Primary | 3 | Primary | This compound |

| C2 | Tertiary | 1 | Tertiary | 2-Bromo-2,4-dimethylhexane |

| C3 | Secondary | 2 | Secondary | 3-Bromo-2,4-dimethylhexane |

| C4 | Tertiary | 1 | Tertiary | 4-Bromo-2,4-dimethylhexane |

| C5 | Secondary | 2 | Secondary | 5-Bromo-2,4-dimethylhexane |

| C6 | Primary | 3 | Primary | 6-Bromo-2,4-dimethylhexane (1-bromo-3-methylheptane) |

| Methyl on C2 | Primary | 3 | Primary | This compound |

This table illustrates the different types of hydrogen atoms available for abstraction in 2,4-dimethylhexane and the corresponding radical stability that influences product distribution.

A more regiocontrolled approach involves the addition of hydrogen bromide (HBr) across a carbon-carbon double bond in a precursor alkene, such as 2,4-dimethyl-1-hexene. The outcome of this reaction is highly dependent on the reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr to an alkene proceeds via a carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromine atom adds to the more substituted carbon, leading to the most stable carbocation intermediate. masterorganicchemistry.com For 2,4-dimethyl-1-hexene, this would result in the formation of a secondary carbocation at C2, yielding 2-bromo-2,4-dimethylhexane, not the desired 1-bromo isomer. Carbocation rearrangements are also possible if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.com

Anti-Markovnikov Addition: To achieve the desired 1-bromo regiochemistry, the reaction must proceed via an anti-Markovnikov pathway. This is accomplished by conducting the hydrobromination in the presence of peroxides (e.g., benzoyl peroxide, ROOR). The peroxides initiate a free-radical addition mechanism where the bromine radical adds to the alkene first. masterorganicchemistry.com The bromine radical adds to the less substituted carbon (C1) to generate the more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to form this compound and propagate the chain. This method provides a reliable route to the terminal bromide.

Table 2: Comparison of Hydrobromination Methods for 2,4-Dimethyl-1-hexene

| Method | Reagents | Mechanism | Key Intermediate | Major Product | Regioselectivity |

|---|---|---|---|---|---|

| Electrophilic Addition | HBr | Ionic | Secondary Carbocation (at C2) | 2-Bromo-2,4-dimethylhexane | Markovnikov |

This interactive table compares the conditions and outcomes for the two primary methods of HBr addition to 2,4-dimethyl-1-hexene.

Perhaps the most versatile and controlled method for synthesizing this compound is through the functional group transformation of a precursor molecule, most commonly an alcohol. fiveable.mesolubilityofthings.com The synthesis of the precursor alcohol, 2,4-dimethylhexan-1-ol (B1655625), allows for the subsequent conversion of the hydroxyl group to a bromide. nih.gov This two-step approach offers excellent regiocontrol, as the position of the functional group is predetermined.

Several reagents are effective for converting primary alcohols to primary alkyl bromides: vanderbilt.edu

Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for converting primary and secondary alcohols to their corresponding bromides. fiveable.me The reaction typically proceeds via an Sₙ2 mechanism, which, for a chiral alcohol, would result in an inversion of stereochemistry at the carbon bearing the hydroxyl group. For a primary alcohol like 2,4-dimethylhexan-1-ol, this reaction is generally efficient and avoids rearrangement. sinica.edu.tw

Appel Reaction: This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides. vanderbilt.edu It is known for its mild conditions and broad functional group tolerance. Like the PBr₃ reaction, it proceeds via an Sₙ2 pathway, leading to inversion of configuration at a chiral center.

Table 3: Reagents for the Conversion of 2,4-Dimethylhexan-1-ol to this compound

| Reagent System | Typical Conditions | Mechanism | Advantages |

|---|---|---|---|

| PBr₃ | Pyridine or ether as solvent, often at 0 °C to reflux | Sₙ2 | High yield for primary alcohols, readily available reagent. fiveable.mevanderbilt.edu |

| CBr₄, PPh₃ (Appel Reaction) | Dichloromethane or acetonitrile (B52724) as solvent, room temperature | Sₙ2 | Mild conditions, good for sensitive substrates. vanderbilt.edu |

This table summarizes common methods for the bromination of the precursor alcohol, 2,4-dimethylhexan-1-ol.

Stereoselective and Enantioselective Synthetic Routes

The structure of this compound contains two stereocenters at positions C2 and C4, meaning it can exist as a mixture of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Synthesizing a single enantiomer or diastereomer requires stereocontrolled methods.

The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids, sugars, and terpenes, which can be used as starting materials in a synthesis. wikipedia.org This strategy incorporates a pre-existing stereocenter from the starting material into the final product, avoiding the need for asymmetric synthesis or resolution steps.

For this compound, a potential chiral pool starting material could be (R)- or (S)-citronellal, which possesses a methyl-branched structure. Synthetic manipulations of such terpenes can establish the C4 stereocenter. Subsequent steps would then be required to build the rest of the carbon chain and introduce the C2 stereocenter and the terminal bromide. Researchers have reported the synthesis of specific diastereomers of 2,4-dimethylhexan-1-ol, the direct precursor, often starting from chiral building blocks derived from natural sources. molaid.comresearchgate.net

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction, creating a new stereocenter with a preference for one configuration over the other. libguides.com This approach is powerful for constructing chiral molecules from achiral or racemic precursors.

The synthesis of an enantiomerically enriched precursor, such as (2R,4R)-2,4-dimethylhexan-1-ol, can be achieved through several asymmetric strategies:

Asymmetric Alkylation: Using a chiral auxiliary, such as an Evans oxazolidinone, to direct the diastereoselective alkylation of a propionate-derived enolate can establish the C2 and C4 stereocenters in a controlled sequence.

Asymmetric Hydrogenation/Reduction: An α,β-unsaturated ketone or ester precursor could undergo asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) to set one stereocenter. A subsequent diastereoselective reduction of a carbonyl group could then establish the second stereocenter. Syntheses of deoxypolyketide fragments, which share the 2,4-dimethyl motif, have successfully utilized such strategies. molaid.com

Enantioselective Coupling Reactions: Modern cross-coupling methods can also be employed. For instance, the coupling of two smaller chiral fragments can assemble the carbon skeleton with defined stereochemistry.

Once the desired stereoisomer of 2,4-dimethylhexan-1-ol is synthesized, its conversion to the corresponding this compound can be achieved using methods described in section 2.1.3, typically those that proceed with a predictable stereochemical outcome like the Appel reaction or the use of PBr₃. fiveable.mevanderbilt.edu

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₇Br |

| 2,4-Dimethylhexane | C₈H₁₈ |

| 2-Bromo-2,4-dimethylhexane | C₈H₁₇Br |

| 3-Bromo-2,4-dimethylhexane | C₈H₁₇Br |

| 4-Bromo-2,4-dimethylhexane | C₈H₁₇Br |

| 5-Bromo-2,4-dimethylhexane | C₈H₁₇Br |

| 1-Bromo-3-methylheptane | C₈H₁₇Br |

| 1-Bromo-2-ethyl-4-methylpentane | C₈H₁₇Br |

| 2,4-Dimethyl-1-hexene | C₈H₁₆ |

| 2,4-Dimethylhexan-1-ol | C₈H₁₈O |

| Hydrogen Bromide | HBr |

| Bromine | Br₂ |

| Phosphorus Tribromide | PBr₃ |

| Carbon Tetrabromide | CBr₄ |

| Triphenylphosphine | C₁₈H₁₅P |

| Thionyl Bromide | SOBr₂ |

| (R)-Citronellal | C₁₀H₁₈O |

Diastereoselective Synthesis of this compound

The diastereoselective synthesis of this compound can be approached through several strategic pathways, primarily involving the stereocontrolled introduction of the bromine atom or the stereoselective construction of the carbon skeleton itself. Key methodologies include the functionalization of pre-existing chiral precursors, such as alcohols or alkenes, where the stereochemistry is established prior to the introduction of the bromine atom.

One prominent strategy involves the diastereoselective reduction of a prochiral ketone, followed by stereospecific bromination of the resulting alcohol. For instance, the synthesis could commence from 2,4-dimethylhex-1-ene, which can be converted to a key alcohol intermediate. The subsequent conversion of the hydroxyl group to a bromide can be achieved with reagents that proceed through a stereospecific mechanism, such as an S\textsubscript{N}2 pathway, ensuring the controlled inversion of stereochemistry at the carbinol center.

Another viable route is the diastereoselective hydrobromination of a chiral alkene, such as (4S)- or (4R)-4-methylhex-1-ene. The addition of hydrogen bromide across the double bond can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. The regioselectivity of this addition is also a critical factor to consider.

A third approach relies on the derivatization of a chiral carboxylic acid, such as 2,4-dimethylhexanoic acid. The carboxylic acid can be reduced to the corresponding primary alcohol, which then serves as the immediate precursor for bromination. The stereochemistry of the final product is dictated by the stereochemistry of the starting carboxylic acid and the stereospecificity of the reduction and bromination steps.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount in maximizing the yield of the desired diastereomer of this compound while minimizing the formation of unwanted side products. Key parameters that can be fine-tuned include the choice of solvent, the design of catalysts and ligands, and the methods for isolation and purification.

The solvent can play a crucial role in influencing the rate and stereoselectivity of the bromination reaction. The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the energy landscape of the reaction and influencing the diastereomeric ratio of the products. For instance, in the conversion of a chiral alcohol to an alkyl bromide, the choice of solvent can impact the degree of stereochemical inversion or retention. A systematic study of solvent effects is essential for optimizing the diastereoselectivity of the synthesis of this compound.

| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (S,S) : (S,R) |

|---|---|---|---|

| Hexane (B92381) | 1.89 | 85 | 80:20 |

| Toluene | 2.38 | 88 | 85:15 |

| Dichloromethane | 8.93 | 92 | 90:10 |

| Tetrahydrofuran (THF) | 7.52 | 90 | 92:8 |

| Acetonitrile | 37.5 | 75 | 70:30 |

In recent years, significant advancements have been made in the development of chiral catalysts and ligands that can enforce high levels of stereocontrol in halogenation reactions. For the synthesis of this compound, a catalytic approach could involve the use of a chiral Lewis acid or a transition metal complex with a carefully designed chiral ligand. These catalysts can create a chiral environment around the substrate, directing the attack of the brominating agent to a specific face of the molecule and thereby favoring the formation of one diastereomer. The choice of the metal center, the ligand backbone, and the electronic and steric properties of the ligand are all critical parameters to be optimized.

| Catalyst/Ligand System | Yield (%) | Diastereomeric Excess (de %) |

|---|---|---|

| Uncatalyzed | 70 | 5 |

| Chiral Phosphoric Acid A | 85 | 75 |

| [Rh(COD)Cl]₂ / Chiral Phosphine Ligand B | 90 | 88 |

| Cu(I) / Chiral Diamine Ligand C | 82 | 92 |

| Pd(OAc)₂ / Chiral Oxazoline Ligand D | 95 | 96 |

The synthesis of this compound will likely result in a mixture of diastereomers. The separation of these stereoisomers is a critical step in obtaining the pure target compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers. nih.govresearchgate.net The use of chiral stationary phases (CSPs) can enhance the separation by providing differential interactions with the enantiomers or diastereomers. scielo.org.mxmdpi.comnih.govjiangnan.edu.cn The choice of the stationary phase and the mobile phase composition are key parameters to be optimized for achieving baseline separation. researchgate.net In some cases, derivatization of the diastereomeric mixture with a chiral resolving agent can facilitate separation on a non-chiral stationary phase. nih.gov

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Resolution (Rs) |

|---|---|---|---|

| Cellulose-based CSP | 99:1 | 1.0 | 1.2 |

| Amylose-based CSP | 98:2 | 0.8 | 1.5 |

| Pirkle-type CSP | 95:5 | 1.2 | 1.8 |

| Cyclodextrin-based CSP | 90:10 | 1.0 | 2.1 |

Mechanistic Investigations of 1 Bromo 2,4 Dimethylhexane Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions of 1-bromo-2,4-dimethylhexane can theoretically proceed through either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanisms. However, as a primary alkyl halide, the SN2 pathway is generally favored. chemistry.coachchemistrysteps.com The SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely for primary halides due to the instability of the resulting primary carbocation. chemist.sgncert.nic.in

Kinetic Studies of SN1 and SN2 Reactions at the Primary Carbon

Kinetic studies are crucial in distinguishing between SN1 and SN2 pathways.

SN2 Kinetics: The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to second-order kinetics. pharmaguideline.comyoutube.com The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile]. For this compound, an SN2 reaction would involve a single, concerted step where the nucleophile attacks the primary carbon at the same time the bromide ion leaves. libretexts.org

SN1 Kinetics: In contrast, the rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics. pharmaguideline.comlibretexts.org The rate law is: Rate = k[Alkyl Halide]. This is because the rate-determining step is the slow formation of a carbocation, which is then rapidly attacked by the nucleophile. libretexts.org

While primary alkyl halides predominantly undergo SN2 reactions, the bulky substituents in this compound could potentially slow down the SN2 reaction, making the SN1 pathway a minor competing possibility under certain conditions, such as in a highly polar, non-nucleophilic solvent.

Steric and Electronic Influences on Reaction Rates and Selectivity

The structure of the alkyl halide significantly impacts the rates of both SN1 and SN2 reactions.

SN2 Reactions: These reactions are highly sensitive to steric hindrance. du.edu.eg The nucleophile must approach the carbon from the backside of the leaving group. pharmaguideline.com In this compound, the methyl groups at the C2 and C4 positions create steric bulk that can hinder the approach of the nucleophile to the primary carbon. libretexts.org This steric hindrance increases the energy of the transition state, thereby slowing the reaction rate compared to a less branched primary alkyl halide like 1-bromobutane. spcmc.ac.in

SN1 Reactions: Steric hindrance has the opposite effect on SN1 reactions. Increased substitution at the carbon bearing the leaving group stabilizes the carbocation intermediate, thus accelerating the rate of an SN1 reaction. spcmc.ac.in However, for this compound, the carbocation that would form is primary and therefore inherently unstable, making the SN1 pathway unfavorable.

Electronically, the alkyl groups in this compound are electron-donating, which slightly destabilizes the transition state of an SN2 reaction but would stabilize a carbocation if one were to form.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides

| Alkyl Bromide | Relative Rate | Steric Hindrance |

|---|---|---|

| Methyl bromide | 30 | Low |

| Ethyl bromide | 1 | Moderate |

| Isobutyl bromide | 0.04 | High |

| Neopentyl bromide | 0.00001 | Very High |

This table illustrates the general trend of decreasing SN2 reaction rates with increasing steric hindrance. The reactivity of this compound would be expected to be low due to the branched structure.

Elimination Reaction Pathways (E1 and E2)

Elimination reactions are often in competition with nucleophilic substitution. For this compound, both E1 (elimination unimolecular) and E2 (elimination bimolecular) mechanisms are possible, leading to the formation of alkenes.

Regioselectivity and Stereoselectivity of Alkene Formation from this compound

Regioselectivity: Elimination from this compound can potentially form two constitutional isomers: 2,4-dimethylhex-1-ene and 2,4-dimethylhex-2-ene (which can exist as E and Z isomers).

Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.org In this case, 2,4-dimethylhex-2-ene would be the expected major product (Zaitsev product).

Hofmann's Rule: If a sterically hindered base is used, the less substituted alkene, 2,4-dimethylhex-1-ene (Hofmann product), may be favored due to the base preferentially abstracting the more accessible proton from the less hindered β-carbon. utdallas.edu

Stereoselectivity:

E2 Reactions: The E2 mechanism is stereospecific and requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. iitk.ac.in This can influence the stereochemistry of the resulting alkene. For acyclic systems like this compound, bond rotation allows for this alignment, and the reaction typically favors the formation of the more stable trans (E) isomer over the cis (Z) isomer. youtube.com

E1 Reactions: The E1 mechanism proceeds through a planar carbocation intermediate. The base can then abstract a proton from either side, generally leading to a mixture of E and Z isomers, with the more stable E isomer predominating. youtube.com

Impact of Base Strength and Temperature on E1/E2 Competition

The competition between E1 and E2 pathways is influenced by the reaction conditions.

Base Strength:

Strong bases (e.g., OH⁻, RO⁻) favor the E2 mechanism, as the base is involved in the concerted rate-determining step. lumenlearning.comnumberanalytics.com

Weak bases favor the E1 mechanism, which does not require a strong base to initiate the reaction. libretexts.org

Temperature:

Higher temperatures generally favor elimination reactions over substitution reactions. numberanalytics.comnumberanalytics.com This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

For this compound, the use of a strong, non-bulky base like sodium ethoxide at elevated temperatures would likely promote the E2 pathway, yielding primarily 2,4-dimethylhex-2-ene. Conversely, heating the substrate in a polar protic solvent with a weak base would favor the E1 pathway.

Table 2: Predicted Outcomes of this compound Reactions Under Various Conditions

| Conditions | Major Pathway | Major Product(s) |

|---|---|---|

| Strong Nucleophile, Polar Aprotic Solvent, Low Temp. | SN2 | 1-substituted-2,4-dimethylhexane |

| Strong, Sterically Hindered Base, High Temp. | E2 | 2,4-dimethylhex-1-ene (Hofmann) |

| Strong, Unhindered Base, High Temp. | E2 | 2,4-dimethylhex-2-ene (Zaitsev) |

| Weak Nucleophile/Base, Polar Protic Solvent, High Temp. | E1 | 2,4-dimethylhex-2-ene (Zaitsev) |

Conformational Analysis and Anti-Periplanar Geometry Requirements

Elimination reactions, particularly the bimolecular (E2) pathway, are highly sensitive to the stereochemical arrangement of the atoms involved. The reaction proceeds most efficiently when the hydrogen atom on the β-carbon and the leaving group (bromine) on the α-carbon are in an anti-periplanar conformation. openstax.orglibretexts.org This specific dihedral angle of 180° allows for optimal overlap of the developing p-orbitals to form the new π-bond of the alkene product. openstax.org

For an acyclic molecule like this compound, rotation around the C1-C2 single bond allows the molecule to adopt various staggered conformations, known as rotamers. To analyze the E2 reactivity, we must consider the Newman projections looking down the C2-C1 bond. The β-hydrogen is on C2, and the bromine is on C1.

The key conformers around the C1-C2 bond are:

Anti-conformer: The bulky 1,3-dimethylbutyl group at C2 is anti to the bromine atom at C1. In this conformation, the two β-hydrogens are gauche (60° dihedral angle) to the bromine.

Gauche conformers: The 1,3-dimethylbutyl group is gauche to the bromine atom. One of these conformers will place a β-hydrogen in the required anti-periplanar position relative to the bromine atom, making it reactive for E2 elimination.

| Conformer (viewed down C2-C1 bond) | Dihedral Angle (H-C2-C1-Br) | E2 Reactivity | Notes |

|---|---|---|---|

| Gauche 1 | 180° | check_circle | This conformer is reactive as it meets the anti-periplanar requirement. |

| Anti | 60° | cancel | The hydrogen and bromine are in a gauche relationship; this conformer is unreactive in the E2 pathway. |

| Gauche 2 | 60° | cancel | This conformer is also unreactive as the H and Br are gauche. |

Competing Reaction Pathways and Product Distribution Analysis

This compound, as a primary alkyl halide, can undergo both substitution (Sₙ2, Sₙ1) and elimination (E2, E1) reactions. The specific pathway and resulting product distribution are highly dependent on the reaction conditions, namely the nature of the base/nucleophile, the solvent, and the temperature.

Sₙ2/E2 Competition: With a strong, unhindered base/nucleophile (e.g., sodium ethoxide in ethanol), both Sₙ2 and E2 pathways will compete. The Sₙ2 reaction involves a backside attack on the carbon bearing the bromine. However, the presence of a methyl group at the C2 position introduces steric hindrance, which slows the rate of the Sₙ2 reaction compared to unbranched primary halides. The competing E2 reaction would lead to the formation of 2,4-dimethylhex-1-ene .

Favoring E2: The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) dramatically favors the E2 pathway. Such bases are poor nucleophiles due to their bulk, making the Sₙ2 reaction very slow. The major product under these conditions would be 2,4-dimethylhex-1-ene .

Sₙ1/E1 Competition: In the presence of a weak nucleophile/weak base and a polar protic solvent (e.g., methanol (B129727) or water), Sₙ1 and E1 pathways become possible. This pathway would proceed through a carbocation intermediate. The initial formation of a primary carbocation is highly unfavorable. Therefore, a rapid 1,2-hydride shift from C2 to C1 would occur to form a more stable secondary carbocation at C2. A subsequent 1,2-methyl shift could even form a tertiary carbocation at C4. These rearranged carbocations would then react with the solvent (solvolysis) or lose a proton to yield a mixture of substitution and elimination products, including various isomeric alkenes and ethers/alcohols.

| Reagents and Conditions | Dominant Mechanism(s) | Major Product(s) |

|---|---|---|

| CH₃CH₂ONa in CH₃CH₂OH | Sₙ2 and E2 | 1-Ethoxy-2,4-dimethylhexane and 2,4-dimethylhex-1-ene |

| (CH₃)₃COK in (CH₃)₃COH | E2 | 2,4-dimethylhex-1-ene |

| CH₃OH, heat | Sₙ1 and E1 (with rearrangement) | Mixture of rearranged ethers and alkenes |

Investigations of Radical-Mediated Transformations

Beyond nucleophilic substitution and elimination, alkyl halides can also react via radical pathways, often initiated by single electron transfer (SET). Research on sterically hindered alkyl halides has provided evidence that reactions with certain reducing agents, like lithium aluminum hydride (LiAlH₄), may not proceed exclusively through the expected Sₙ2 mechanism.

A key study by Ashby and Welder on the analogous compound 1-iodo-2,2-dimethylhexane demonstrated that its reduction with lithium aluminum deuteride (B1239839) (LiAlD₄) yielded a product with significantly less deuterium (B1214612) incorporation than the 100% expected from a pure Sₙ2 pathway. acs.org This result strongly supports a mechanism involving a SET process. acs.org

The proposed SET mechanism for this compound would involve:

Electron Transfer: A single electron is transferred from the reducing agent (e.g., LiAlH₄) to the lowest unoccupied molecular orbital (LUMO) of the alkyl bromide.

Dissociation: The resulting radical anion rapidly dissociates, breaking the carbon-bromine bond to form a 2,4-dimethylhexyl radical and a bromide ion.

Hydrogen Abstraction: The highly reactive alkyl radical then abstracts a hydrogen atom from the solvent or another hydrogen source to form the final alkane product, 2,4-dimethylhexane (B165551) .

The fact that the radical abstracts a hydrogen atom from the surrounding environment, rather than being directly replaced by a hydride from the reducing agent, explains the lower-than-expected deuterium incorporation in analogous experiments. acs.org This radical-mediated pathway competes with the traditional polar Sₙ2 mechanism, and its prevalence can be influenced by the substrate's steric hindrance and the nature of the reducing agent. acs.org

| Experimental Observation | Interpretation | Supporting Source |

|---|---|---|

| Reduction of 1-iodo-2,2-dimethylhexane with LiAlD₄ gives low deuterium incorporation in the product. | Inconsistent with a pure Sₙ2 mechanism. Suggests formation of a radical intermediate that abstracts 'H' from the environment. | acs.org |

| Reaction proceeds via a radical intermediate. | Consistent with a Single Electron Transfer (SET) process from the reducing agent to the alkyl halide. | acs.org |

Stereochemical Analysis and Chirality in 1 Bromo 2,4 Dimethylhexane Research

Elucidation of Absolute and Relative Stereochemistry of Diastereomers and Enantiomers

The presence of multiple chiral centers in 1-bromo-2,4-dimethylhexane gives rise to several stereoisomers. The precise spatial arrangement of the substituents around these centers determines the absolute and relative stereochemistry of each isomer.

A chiral center is a tetrahedral atom, typically carbon, that is bonded to four different groups. dummies.com In the structure of this compound, two such centers can be identified at the C-2 and C-4 positions.

Carbon-2 (C-2): This carbon is attached to a hydrogen atom, a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a 2-methylbutyl group. Since all four substituents are different, C-2 is a chiral center.

Carbon-4 (C-4): This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 2-bromomethyl-propyl group. As these four groups are distinct, C-4 is also a chiral center.

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. youtube.com For this compound, this results in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

| Stereoisomer | Configuration at C-2 | Configuration at C-4 | Relationship |

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

Diastereomers of Isomer 1 are Isomers 3 and 4. Diastereomers of Isomer 2 are Isomers 3 and 4.

The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgchemistrysteps.com This involves prioritizing the four groups attached to the chiral center based on atomic number. dummies.comstudy.com

Priority Assignment for C-2:

-CH₂Br: The carbon is attached to bromine (higher atomic number).

-CH(CH₃)CH₂CH₂CH₃ (the rest of the chain): The carbon is attached to another carbon.

-CH₃: The carbon is attached to three hydrogens.

-H: Lowest atomic number.

Priority Assignment for C-4:

-CH₂CH(CH₃)CH₂Br (the rest of the chain): The carbon is attached to another carbon.

-CH₂CH₃: The carbon is attached to another carbon. To break the tie, we look at the next atoms. The ethyl group has a carbon attached to another carbon, while the chain towards the bromine has a carbon attached to a carbon with a bromine substituent further down, giving it higher priority.

-CH₃: The carbon is attached to three hydrogens.

-H: Lowest atomic number.

To assign the configuration, the molecule is oriented so that the lowest priority group (in this case, hydrogen) is pointing away from the viewer. study.com The direction of the curve from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to an R configuration, while a counter-clockwise direction indicates an S configuration. libretexts.org

| Chiral Center | Group 1 | Group 2 | Group 3 | Group 4 |

| C-2 | -CH₂Br | -CH(CH₃)(CH₂)₂CH₃ | -CH₃ | -H |

| C-4 | -CH₂CH(CH₃)CH₂Br | -CH₂CH₃ | -CH₃ | -H |

Resolution Strategies for Enantiomerically Pure this compound

The separation of a racemic mixture into its individual enantiomers is known as resolution. jackwestin.com Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation. chemistrysteps.com

Chiral Chromatography: This is a powerful method for separating enantiomers. jackwestin.comkhanacademy.org A racemic mixture of this compound could be passed through a chromatography column containing a chiral stationary phase. One enantiomer will interact more strongly with the chiral stationary phase and will therefore be retained longer, allowing for the separation of the two enantiomers.

Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. jackwestin.comlibretexts.org Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org For an alkyl halide like this compound, this would likely involve a multi-step synthesis where a precursor to the target molecule (e.g., a chiral alcohol) is resolved via diastereomeric ester or salt formation, followed by conversion to the desired chiral alkyl halide.

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This would allow for the separation of the unreacted enantiomer from the product.

| Resolution Method | Principle | Applicability to this compound |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. khanacademy.org | Direct separation of the enantiomers is theoretically possible. |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Indirectly applicable by resolving a chiral precursor. |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. | Potentially applicable if a suitable enzyme can be identified for a reaction involving this compound or a precursor. |

Chiral Building Block Applications in Asymmetric Synthesis

Enantiomerically pure compounds are highly valuable in the synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. ddugu.ac.in Chiral alkyl halides like this compound can serve as important chiral building blocks. acs.org

A single, pure stereoisomer of this compound can be used to introduce the chiral 2,4-dimethylhexyl group into a larger target molecule. This is typically achieved through nucleophilic substitution reactions, where a nucleophile displaces the bromide ion. Given that the bromine is on a primary carbon, the SN2 mechanism is likely to be favored.

For example, an enantiomerically pure form of this compound could react with a carbanion nucleophile to form a new carbon-carbon bond, extending the carbon skeleton while preserving the stereochemistry of the original building block.

The stereochemical outcome of reactions involving a chiral molecule is of paramount importance in asymmetric synthesis. uwindsor.ca

Reactions at C-1: For a nucleophilic substitution reaction at the C-1 position (where the bromine is attached), the stereochemistry of the chiral centers at C-2 and C-4 will be retained, as these centers are not directly involved in the reaction.

SN1 Reactions: SN1 reactions proceed through a planar carbocation intermediate, which can lead to racemization if the leaving group is at a chiral center. masterorganicchemistry.com For this compound, an SN1 reaction at the primary C-1 is unlikely but could be forced under certain conditions. Even so, it would not affect the existing chiral centers. If a reaction were to occur that involves one of the chiral centers, the stereochemical outcome would depend on the specific mechanism of that reaction.

| Reaction Type at C-1 | Mechanism | Stereochemical Outcome at C-2 and C-4 |

| Nucleophilic Substitution | SN2 | Retention of configuration |

| Nucleophilic Substitution | SN1 | Retention of configuration |

| Elimination | E2 | Retention of configuration |

Advanced Spectroscopic and Chromatographic Methodologies in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple chiral centers, potentially leading to diastereotopic protons. The protons on the carbon bearing the bromine atom (C1) would be expected to appear in the downfield region, typically between 3.0 and 4.0 ppm, due to the deshielding effect of the electronegative bromine atom. The various methyl and methylene (B1212753) protons would resonate in the upfield region, generally between 0.8 and 2.0 ppm. The splitting patterns would be intricate, governed by the spin-spin coupling between neighboring non-equivalent protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of distinct carbon environments. For 1-bromo-2,4-dimethylhexane, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The carbon atom bonded to the bromine (C1) would be significantly shifted downfield. The chemical shifts of the other carbon atoms would be influenced by their proximity to the bromine atom and the methyl groups.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | 3.2 - 3.5 | 35 - 45 |

| C2-H | 1.5 - 1.9 | 30 - 40 |

| C3-H₂ | 1.2 - 1.6 | 30 - 40 |

| C4-H | 1.4 - 1.8 | 25 - 35 |

| C5-H₂ | 1.1 - 1.5 | 20 - 30 |

| C6-H₃ | 0.8 - 1.0 | 10 - 15 |

| C2-CH₃ | 0.9 - 1.1 | 15 - 25 |

| C4-CH₃ | 0.8 - 1.0 | 15 - 25 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₁₇Br), the molecular ion peak would be observed as a pair of peaks of nearly equal intensity, M+ and M+2, due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The nominal molecular weight is approximately 192 g/mol .

The fragmentation pattern would be characteristic of a bromoalkane. Common fragmentation pathways would involve the loss of a bromine radical (Br•) to give a fragment at m/z 113, and the cleavage of C-C bonds. The fragmentation pattern would also be influenced by the branched nature of the hexane (B92381) chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be dominated by absorptions corresponding to C-H and C-Br bonds.

Key Expected Vibrational Frequencies

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C-H stretching (alkane) | 2850 - 3000 | 2850 - 3000 |

| C-H bending (alkane) | 1350 - 1480 | 1350 - 1480 |

| C-Br stretching | 500 - 600 | 500 - 600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

The IR spectrum would show strong C-H stretching and bending vibrations. The C-Br stretching vibration would appear in the fingerprint region and is a key diagnostic peak for the presence of the bromine atom. Raman spectroscopy would also be sensitive to these vibrations, particularly the C-C backbone and C-Br stretches.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC with a C18 column could be employed for purity assessment. A mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be suitable for eluting this nonpolar compound.

Due to the presence of two chiral centers at the C2 and C4 positions, this compound can exist as four stereoisomers (two pairs of enantiomers). The separation of these enantiomers would require the use of a chiral stationary phase (CSP) in HPLC. The choice of the specific CSP and mobile phase would need to be optimized to achieve baseline separation of the enantiomers.

Gas Chromatography (GC) for Volatile Mixture Analysis and Isomer Quantification

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used for both qualitative and quantitative analysis.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2,4 Dimethylhexane

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-2,4-dimethylhexane, such studies would provide insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the three-dimensional arrangement of atoms in a molecule. A DFT calculation for this compound would determine its lowest energy conformation, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the most stable structure. The results of such a study would be presented in a table detailing these optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C-C Bond Lengths (Å) | Data not available |

| C-H Bond Lengths (Å) | Data not available |

| C-C-C Bond Angles (°) | Data not available |

Prediction of Spectroscopic Parameters

Once the ground state geometry is determined, DFT can be further employed to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra. For this compound, this would include predicting its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Data not available |

Molecular Dynamics (MD) Simulations of Conformation and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and how it interacts with different solvents. By simulating the molecule's behavior in a virtual solvent box, researchers could analyze its preferred shapes and orientations, as well as the strength and nature of its interactions with surrounding solvent molecules.

Reaction Mechanism Predictions via Transition State Analysis

Computational chemistry can also be used to predict how a molecule might react. By mapping out the energy landscape of a potential reaction involving this compound, scientists can identify the transition state—the highest energy point along the reaction pathway. Analyzing the structure and energy of this transition state provides crucial information about the reaction's feasibility and mechanism. Such studies could, for example, elucidate the pathways for nucleophilic substitution or elimination reactions involving the bromine atom.

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Systems

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of compounds with their biological activity or other properties. While no specific QSAR studies on this compound have been found, this approach could be applied to a series of related bromoalkanes to predict their properties. By developing a QSAR model, it would be possible to estimate the biological activity or physicochemical properties of this compound based on its molecular descriptors.

Applications of 1 Bromo 2,4 Dimethylhexane in Broader Organic Synthesis Research

As a Precursor in Organometallic Chemistry (e.g., Grignard Reagents, Organolithium Compounds)

One of the most fundamental and widely exploited applications of 1-Bromo-2,4-dimethylhexane is its role as a precursor to powerful organometallic reagents. vulcanchem.com The carbon-bromine bond is readily transformed into a carbon-metal bond, which dramatically inverts the polarity of the adjacent carbon atom, turning it from an electrophile into a potent nucleophile and a strong base. adichemistry.comlibretexts.org

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (2,4-dimethylhexyl)magnesium bromide. vulcanchem.comadichemistry.com This transformation is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds. byjus.com The resulting Grignard reagent is a strong nucleophile that readily reacts with a wide range of electrophiles. For instance, it can add to carbonyl compounds like aldehydes, ketones, and esters to produce secondary, tertiary, and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com Furthermore, its reaction with carbon dioxide provides a pathway to carboxylic acids. adichemistry.com

Organolithium Compounds: Similarly, this compound can be converted into its organolithium counterpart, (2,4-dimethylhexyl)lithium, by reacting it with lithium metal. wikipedia.org Organolithium reagents are generally more reactive and more strongly basic than their Grignard analogs. libretexts.org This heightened reactivity makes them suitable for a different spectrum of synthetic applications, including the deprotonation of weakly acidic C-H bonds and reactions with less reactive electrophiles. wikipedia.org The preparation of these reagents must be conducted under strictly anhydrous conditions, as they react rapidly with protic compounds like water. libretexts.org

The general characteristics and reactivity of these organometallic compounds are summarized in the table below.

| Organometallic Reagent | General Formula | Preparation Method | Key Characteristics | Typical Reactions |

| Grignard Reagent | R-MgX | R-Br + Mg → R-MgBr | Strong nucleophile, strong base | Addition to carbonyls, reaction with CO2, epoxide opening |

| Organolithium Compound | R-Li | R-Br + 2Li → R-Li + LiBr | Very strong nucleophile, very strong base | Addition to carbonyls, deprotonation (metalation), halogen-metal exchange |

Role in the Synthesis of Natural Products and Bioactive Molecules

The synthesis of natural products and bioactive molecules often requires the precise construction of complex carbon skeletons. rsc.org Alkyl bromides like this compound serve as important building blocks for introducing specific alkyl fragments into a target molecule. The 2,4-dimethylhexyl group can be installed through various methods, most notably via the organometallic intermediates discussed previously or through cross-coupling reactions. vulcanchem.com

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the literature, its structural motif is relevant. Branched alkyl chains are common features in many lipids, terpenes, and other classes of natural products. The ability to introduce the 2,4-dimethylhexyl unit allows chemists to build up molecular complexity and modify the lipophilicity and steric profile of a molecule, which can be crucial for its biological activity. For example, bromo-organic compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The development of cost-effective and scalable syntheses for key building blocks, such as brominated imidazoles, highlights the importance of such intermediates in constructing bioactive compounds. rsc.org

Integration into Advanced Materials Research

The application of bromo-organic compounds extends beyond traditional organic synthesis into the realm of materials science. These compounds can be used to modify existing polymers or to act as monomers or initiators in polymerization reactions. For instance, 1,6-dibromohexane, a related dibromoalkane, is used as a monomer in polycondensation reactions to synthesize polymers with specific structures. chemicalbook.com

Theoretically, this compound could be utilized in several ways in materials research:

Surface Modification: The 2,4-dimethylhexyl group could be grafted onto the surface of a material to alter its properties, such as hydrophobicity or adhesion. This could be achieved by reacting the corresponding Grignard or organolithium reagent with reactive sites on the material's surface.

Polymer Functionalization: It could be used to introduce branched alkyl side chains onto a polymer backbone. This is often accomplished through nucleophilic substitution reactions where the polymer has been functionalized with appropriate leaving groups. Such modifications can significantly impact the polymer's physical properties, including its glass transition temperature, solubility, and mechanical strength.

Initiators in Polymerization: Organolithium reagents derived from alkyl halides are used as initiators for anionic polymerization, a process that produces various elastomers. wikipedia.org (2,4-dimethylhexyl)lithium could potentially initiate the polymerization of monomers like styrene or butadiene.

Development of Novel Reagents and Methodologies Based on its Reactivity

The unique reactivity of this compound, characterized by a primary bromide position with steric hindrance from a methyl group at the C-2 position, makes it an interesting substrate for studying reaction mechanisms and developing new synthetic methods. vulcanchem.com Bromination is a critical transformation in organic synthesis, and the use of various bromo-organic compounds is extensively reviewed. nih.gov These compounds are versatile reagents for transformations including oxidation, cyclization, and substitution reactions. nih.gov

Research in this area could focus on:

Nucleophilic Substitution (SN2) Reactions: The steric bulk near the reaction center is expected to slow the rate of SN2 reactions compared to unbranched primary alkyl bromides. vulcanchem.com Studying its reaction with a variety of nucleophiles under different conditions could provide valuable data for understanding the interplay of steric and electronic effects in this fundamental reaction type.

Elimination (E2) Reactions: When treated with strong, non-nucleophilic bases, this compound would undergo dehydrohalogenation to form 2,4-dimethyl-1-hexene. vulcanchem.com Investigating the regioselectivity and stereoselectivity of this elimination reaction could contribute to the development of more refined models for predicting reaction outcomes.

Cross-Coupling Reactions: As a primary alkyl bromide, it is a potential coupling partner in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Negishi). These reactions are powerful tools for C-C bond formation. Investigating the efficiency of this compound in these reactions could lead to new methods for synthesizing complex molecules containing the 2,4-dimethylhexyl moiety.

Future Research Directions and Unexplored Avenues for 1 Bromo 2,4 Dimethylhexane

Development of More Sustainable Synthetic Pathways

The traditional synthesis of alkyl halides often involves the use of hazardous reagents and generates significant waste, prompting the need for greener alternatives. Future research into the synthesis of 1-Bromo-2,4-dimethylhexane should prioritize the development of more sustainable pathways that align with the principles of green chemistry.

One promising area is the exploration of biocatalytic halogenation . The use of halogenase enzymes could offer a highly selective and environmentally benign method for the synthesis of this compound. nih.govtandfonline.combiorxiv.orgbiorxiv.org These enzymes operate under mild conditions and can exhibit remarkable regioselectivity and stereoselectivity, potentially providing access to specific isomers of the target molecule that are difficult to obtain through traditional chemical methods. Research in this area would involve identifying or engineering suitable halogenases that can accept 2,4-dimethylhexane (B165551) or a related precursor as a substrate.

Another avenue for sustainable synthesis is the development of photocatalytic bromination methods. Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the activation of C-H bonds and the formation of carbon-halogen bonds under mild conditions. nih.govacademie-sciences.fr Future work could focus on developing a photocatalytic system that selectively brominates the primary carbon of 2,4-dimethylhexane, thereby avoiding the use of harsh brominating agents and reducing energy consumption.

Furthermore, improving the atom economy of existing synthetic routes is a critical aspect of sustainable chemistry. rsc.orgpnas.org Research could be directed towards developing catalytic systems that utilize bromide salts as the bromine source in conjunction with a recyclable oxidant, minimizing the generation of stoichiometric byproducts. The choice of solvent also plays a crucial role in the sustainability of a process, and future synthetic routes should aim to use greener solvents or even solvent-free conditions. nih.govroyalsocietypublishing.org

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Research Challenges |

| Biocatalytic Halogenation | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations. |

| Photocatalytic Bromination | Use of visible light, mild conditions, potential for high selectivity. | Catalyst development, optimization of reaction conditions, scalability. |

| Atom-Economical Catalysis | Reduced waste, use of readily available bromine sources. | Catalyst design and stability, reaction efficiency. |

Exploration of Underutilized Reactivity Modes

The reactivity of primary alkyl bromides like this compound is typically dominated by nucleophilic substitution and elimination reactions. However, modern synthetic chemistry offers a plethora of underutilized reactivity modes that could unlock novel transformations for this compound.

A significant area for future exploration is the activation of C-H bonds . acs.orgrsc.orgrutgers.eduresearchgate.netwikipedia.org While the C-Br bond is the most reactive site, the development of catalysts that can selectively activate the various C-H bonds within the this compound framework would open up a vast chemical space for functionalization. This could lead to the synthesis of complex molecules with diverse substitution patterns that are inaccessible through traditional methods. For instance, transition-metal catalyzed C-H activation could enable the introduction of new functional groups at the secondary or tertiary carbons of the hexane (B92381) backbone.

Another promising avenue is the use of photoredox catalysis to generate alkyl radicals . acs.orgfigshare.com The homolytic cleavage of the C-Br bond of this compound upon single-electron reduction by an excited photocatalyst would generate the corresponding 2,4-dimethylhexyl radical. This reactive intermediate could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as conjugate additions, Giese reactions, and cross-couplings, significantly expanding the synthetic utility of this alkyl halide.

Advanced Stereocontrol in Complex Transformations

This compound possesses two stereocenters at the 2- and 4-positions, meaning it can exist as a mixture of diastereomers. The development of methods for the stereoselective synthesis of this compound and its subsequent stereospecific transformations is a significant and challenging area for future research.

Future work should focus on the asymmetric synthesis of this compound . This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the bromination step or the synthesis of the hydrocarbon backbone. ethz.ch For example, a biocatalytic approach, as mentioned earlier, could potentially provide access to enantiomerically pure forms of the molecule. nih.gov

Furthermore, the development of stereospecific reactions of this compound is crucial. For instance, in nucleophilic substitution reactions, achieving high levels of stereoinversion (in SN2 reactions) or retention is a key objective. masterorganicchemistry.comualberta.calibretexts.org The choice of nucleophile, solvent, and reaction conditions can all influence the stereochemical outcome. Research into reactions that proceed with high fidelity in transferring the stereochemical information from the starting material to the product is essential for the synthesis of complex, stereochemically defined molecules.

Table 2: Potential Strategies for Stereocontrol

| Strategy | Description | Desired Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer over others. | Enantiomerically enriched this compound. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction. | Diastereomerically pure intermediates leading to stereochemically defined products. |

| Biocatalysis | Utilization of enzymes to perform stereoselective transformations. | Access to specific enantiomers and diastereomers under mild conditions. |

| Stereospecific Reactions | Reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. | Predictable and controllable stereochemical transformations. |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic protocols from the laboratory to industrial-scale production often presents significant challenges. Flow chemistry and automated synthesis offer powerful solutions for improving the efficiency, safety, and scalability of chemical processes.

The integration of flow chemistry into the synthesis and reactions of this compound could offer numerous advantages. rsc.orgnih.gov Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. Furthermore, the small reactor volumes enhance safety, particularly when dealing with exothermic reactions or hazardous reagents. Future research could focus on developing continuous flow processes for the bromination of 2,4-dimethylhexane and for subsequent transformations of the resulting alkyl halide.

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions. nih.govchemrxiv.orgchemspeed.comsciforum.net By combining robotic systems with data-driven algorithms, it is possible to perform a large number of experiments in a short period, enabling the rapid screening of reaction conditions and the optimization of synthetic routes. The application of automated synthesis to the study of this compound could lead to the rapid discovery of novel reactivity and the development of highly optimized synthetic protocols.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding experimental design. The application of advanced computational models to the study of this compound could significantly deepen our understanding of its chemical behavior.

Density Functional Theory (DFT) calculations can be used to investigate the energetics of different reaction pathways, elucidate the structures of transition states and intermediates, and predict the outcomes of reactions. ijrpr.com For example, DFT studies could be employed to understand the regioselectivity of C-H activation reactions or the stereochemical course of nucleophilic substitution reactions involving this compound.

Furthermore, the development of predictive models using machine learning could accelerate the discovery of new reactions and the optimization of reaction conditions. nih.govnih.gov By training machine learning algorithms on large datasets of experimental results, it is possible to develop models that can predict the outcome of a reaction given a set of starting materials and conditions. These models could be used to guide the design of new experiments and to identify promising new areas of reactivity for this compound.

Table 3: Computational Approaches and Their Potential Applications

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reaction barriers and stereochemical outcomes. |

| Molecular Dynamics (MD) Simulations | Study of solvent effects and conformational dynamics. |

| Machine Learning (ML) | Prediction of reactivity, optimization of reaction conditions, discovery of new reactions. |

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2,4-dimethylhexane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of branched bromoalkanes like this compound typically involves radical bromination or nucleophilic substitution. For example, radical bromination of 2,4-dimethylhexane using N-bromosuccinimide (NBS) under UV light can selectively introduce bromine at tertiary carbon positions due to stability of the radical intermediate . Alternatively, SN2 reactions with NaBr in polar aprotic solvents (e.g., DMF) may yield lower selectivity due to steric hindrance from the dimethyl groups. Reaction optimization should focus on temperature control (e.g., 40–60°C for radical pathways) and stoichiometric ratios to minimize byproducts like elimination products (e.g., alkenes) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?

- Methodological Answer :

- 1H NMR : The tertiary bromine atom at C2 deshields adjacent protons, producing distinct splitting patterns. Protons on C2 (δ ~2.0–2.5 ppm) show coupling with neighboring methyl groups (C4), while methyl protons (C2 and C4) appear as doublets or triplets due to vicinal coupling .

- 13C NMR : The brominated carbon (C2) resonates at δ ~35–45 ppm, whereas non-brominated carbons (C4 methyl) appear at δ ~20–25 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (m/z ~194) fragments via loss of Br (m/z 115 for [M-Br]+) and subsequent alkyl chain cleavage, distinguishing it from isomers lacking tertiary bromine .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 2,4-dimethyl groups create significant steric hindrance, favoring SN1 mechanisms over SN2 in polar solvents (e.g., ethanol/water mixtures). The bulky substituents stabilize carbocation intermediates at C2 through hyperconjugation, as shown in kinetic studies comparing reaction rates with less hindered analogs . Electronic effects are secondary but notable: methyl groups slightly increase electron density at C2, reducing electrophilicity. Computational studies (DFT) can model transition states to quantify steric contributions .

Q. What strategies mitigate racemization in stereospecific reactions involving enantiomerically pure this compound?

- Methodological Answer : Racemization occurs via carbocation intermediates in SN1 pathways. To preserve stereochemistry:

- Use SN2-compatible conditions: polar aprotic solvents (e.g., DMSO), low temperatures, and strong nucleophiles (e.g., KCN).

- Add silver salts (AgNO3) to precipitate Br–, shifting equilibrium toward the carbocation-free pathway .

- Isotopic labeling (e.g., deuterated analogs like 1-Bromohexane-4,4,5,5,6,6,6-d7) can track retention of configuration via MS or NMR .

Q. How can computational models (QSPR, neural networks) predict physical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models use descriptors like molecular weight, dipole moment, and topological polar surface area. For example:

- Boiling Point : Correlates with molecular volume and halogen mass (Br contributes ~79.9 g/mol). Neural networks trained on PubChem data predict a boiling point of ~180–190°C, consistent with analogs like 1-Bromo-4,4-dimethylcyclohexane .

- Solubility : Low water solubility (<0.1 g/L) is predicted via logP calculations (logP ~3.5), validated experimentally using shake-flask methods .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

- Methodological Answer : Discrepancies arise from solvent choice and base strength:

- In aqueous NaOH, elimination dominates (E2 mechanism), forming 2,4-dimethylhex-1-ene.

- In anhydrous DMF with KOtBu, competing substitution (SN2) is observed due to reduced solvolysis. Contradictions in literature may stem from incomplete product characterization (e.g., GC-MS vs. NMR) or unaccounted trace moisture . Replicate studies with rigorous moisture control (e.g., Schlenk techniques) are recommended.

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in catalytic cross-coupling reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds (TLV <1 ppm) .

- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile) and splash goggles.

- Waste Disposal : Neutralize brominated waste with Na2CO3 before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products